Hexahydro-4h-1,3-benzodioxine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13309-99-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |
InChI |
InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2 |
InChI Key |
HCKOFNAZWWTBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)COCO2 |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydro 4h 1,3 Benzodioxine and Its Derivatives
Strategies for Constructing the Hexahydro-4H-1,3-benzodioxine Core
The fundamental bicyclic structure of this compound presents unique synthetic challenges, including control over stereochemistry and yield. vulcanchem.com Various methods have been devised to build this core from simpler, more accessible starting materials.
Multi-step Organic Synthesis from Precursor Molecules
The construction of the this compound ring system often involves sequential reactions starting from functionalized benzene (B151609) derivatives. A common approach involves the reaction of a catechol or a derivative with an appropriate three-carbon unit to form the dioxane ring.
One documented pathway for a substituted benzodioxine involves a multi-step sequence starting with 4-hydroxy methyl benzoate (B1203000). google.com The process includes:
Hydroxymethylation: Introduction of a hydroxymethyl group to the 4-hydroxy methyl benzoate to create a di-hydroxy precursor. google.com
Acetonide Protection: Protection of the ortho-dihydroxy groups using 2,2-dimethoxypropane (B42991) to form the 1,3-dioxine ring, yielding methyl 2,2-dimethyl-4H-benzo[d] vulcanchem.comlookchem.comdioxine-6-carboxylate. google.com
Functionalization: Subsequent chloromethylation to produce the target compound, 2-chloro-1-(2,2-dimethyl-4H-benzo vulcanchem.comlookchem.comdioxin-6-yl)ethanone. google.com
Another strategy involves the direct annulation of a ring onto a pre-existing structure. A notable method is the regioselective addition of in-situ generated nucleophiles to allenic ketones, which provides a direct route to the benzodioxin skeleton. researchgate.net This approach is significant as it addresses the challenge of constructing the benzodioxin moiety directly. researchgate.net Furthermore, iodocyclization of t-butyl o-vinylphenyl carbonate derivatives has been reported as a simple method for synthesizing 4H-1,3-benzodioxin-2-one derivatives. acs.org
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is a persistent challenge in the synthesis of benzodioxine structures, often complicated by low yields in cyclization steps and difficulty in controlling stereochemistry. vulcanchem.com Optimization of reaction parameters is therefore critical. Key areas of focus include the choice of solvent, catalyst, and reaction temperature.
For the synthesis of a related compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a precursor for salmeterol, reaction conditions have been systematically optimized. Comparative studies revealed the significant impact of solvent polarity on the rate of cyclization.
Table 1: Effect of Solvent Polarity on Reaction Rate
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Acetone (B3395972) | 20.7 | 0.045 |
| THF | 7.6 | 0.012 |
| DCM | 8.9 | 0.009 |
This data illustrates that polar aprotic solvents like acetone can accelerate the cyclization step by stabilizing the transition states through dipole-dipole interactions.
Temperature control is also crucial for selectivity. For the same benzodioxin-4-one synthesis, elevated temperatures (above 60°C) were found to promote side reactions, whereas optimal temperature ranges were identified for different steps of the synthesis to maximize the yield of the desired product. Similarly, in the synthesis of dihydrobenzofuran neolignans, an analogous optimization process involving the screening of oxidants and solvents was shown to dramatically reduce reaction times from 20 hours to 4 hours without significant loss of conversion or selectivity. scielo.br
Development of Sustainable and Efficient Manufacturing Methods (Green Chemistry Principles)
Emerging methodologies that align with green chemistry principles are also being explored:
Photocatalytic C–O Bond Formation: Preliminary research has demonstrated the synthesis of a benzodioxin-4-one derivative using visible-light-mediated photocatalysis with an iridium-based catalyst. This method achieved a 65% yield under ambient conditions, offering a potentially greener alternative, although its scalability is still under investigation.
Biocatalytic Approaches: The use of immobilized enzymes, such as Candida antarctica Lipase B, to catalyze the regioselective esterification of dihydroxy precursors represents a promising green chemistry alternative. While current conversion rates are moderate, this approach avoids harsh chemical reagents and conditions.
Environmentally Benign Protocols: The development of a direct ring annulation method for the benzodioxin skeleton from allenic ketones has been highlighted as an environmentally benign protocol. researchgate.net
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues allows for the fine-tuning of molecular properties. This requires precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the substituents.
Regioselective and Stereoselective Synthetic Approaches
Controlling the stereochemistry at the chiral centers of the this compound core is a key synthetic challenge. vulcanchem.com Successful stereoselective syntheses have been reported, often as part of the total synthesis of complex natural products. For example, the synthesis of (+)-4-epi-gabosine J involves an upstream intermediate, (4aR,6S,7S,8R,8aR)-6-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethyl-4a-phenylthiothis compound-7,8-diol, indicating a high degree of stereochemical control in the formation of the substituted hexahydro-1,3-benzodioxine ring. lookchem.com
Regioselectivity is crucial when multiple reaction sites are available. The synthesis of varied functionalized hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones, for example, demonstrates a reaction that proceeds with angular regioselectivity, a principle that can be applied to other heterocyclic systems. researchgate.net In the synthesis of benzodioxins from allenic ketones, the regioselective addition of nucleophiles is a key step. researchgate.net While much of the detailed research on stereoselective synthesis in this family has focused on the related 1,4-benzodioxane (B1196944) lignans, the principles are transferable. researchgate.netresearchgate.net For these related structures, acid-catalyzed cyclization has been shown to produce the desired trans isomer exclusively. researchgate.net
Gold(I)-Catalyzed Cycloisomerization Procedures for Benzodioxine Formation
Gold(I) catalysis has emerged as a powerful tool in organic synthesis for mediating complex cyclization and isomerization reactions under mild conditions. jlu.edu.cnfrontiersin.orgmdpi.com This methodology has been applied to the formation of benzodioxine structures.
A theoretical study using Density Functional Theory (DFT) investigated the gold-catalyzed cyclization of an alkynyl benzodioxin to form 8-hydroxy-isocoumarin. jlu.edu.cn The study revealed that a water molecule acts as both a reactant and a proton shuttle, facilitating the reaction alongside the gold complex under mild conditions. jlu.edu.cn It also determined that the regioselectivity of the reaction is dictated by the polarization of the alkynyl π-electrons, which is influenced by substituents. jlu.edu.cn Gold-catalyzed cycloisomerization reactions are noted for their ability to construct various five- and six-membered cyclic architectures. nih.gov This methodology provides an atom-economic approach to complex molecules, often with high regioselectivity. nih.govrsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-1-(2,2-dimethyl-4H-benzo vulcanchem.comlookchem.comdioxin-6-yl)ethanone |
| 4-hydroxy methyl benzoate |
| 2,2-dimethoxypropane |
| methyl 2,2-dimethyl-4H-benzo[d] vulcanchem.comlookchem.comdioxin-6-carboxylate |
| t-butyl o-vinylphenyl carbonate |
| 4H-1,3-benzodioxin-2-one |
| 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one |
| salmeterol |
| acetone |
| THF (Tetrahydrofuran) |
| DCM (Dichloromethane) |
| iridium |
| (+)-4-epi-gabosine J |
| (4aR,6S,7S,8R,8aR)-6-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethyl-4a-phenylthiothis compound-7,8-diol |
| alkynyl benzodioxin |
Michael Addition Reactions in the Synthesis of Benzodioxine Scaffolds
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a valuable tool for the construction of the benzodioxine ring system. wikipedia.org This method typically involves the reaction of a catechol derivative, acting as the Michael donor, with a suitable Michael acceptor.
One reported approach involves the reaction of pyrocatechol (B87986) with methyl 4-bromocrotonate in the presence of a base like potassium carbonate. mdpi.com The reaction is thought to proceed through a nucleophilic substitution of the bromine, followed by an intramolecular Michael addition to form the benzodioxane ring. mdpi.com This strategy has also been applied to the synthesis of spiro-cephalosporin compounds, where the α,β-unsaturated carbonyl moiety within the cephalosporin (B10832234) structure reacts with catechols via a Michael-type addition. mdpi.com
The versatility of the Michael addition is further demonstrated in the synthesis of various heterocyclic compounds. For instance, the reaction of diethyl malonate with diethyl fumarate (B1241708) or mesityl oxide are classic examples of this reaction type. wikipedia.org While not directly forming a this compound, these examples highlight the broad applicability of the Michael addition in forming carbon-carbon bonds, a fundamental step in many heterocyclic syntheses.
Table 1: Examples of Michael Addition Reactions in Heterocyclic Synthesis
| Michael Donor | Michael Acceptor | Product | Reference |
| Diethyl malonate | Diethyl fumarate | Diethyl 2,3-dicarboxy-succinate | wikipedia.org |
| Diethyl malonate | Mesityl oxide | Dimedone | wikipedia.org |
| Pyrocatechol | Methyl 4-bromocrotonate | Benzodioxane derivative | mdpi.com |
| Cephalosporin derivative | Pyrocatechol | Spiro-cephalosporin benzodioxane | mdpi.com |
Transformations Utilizing Anthranilic Acid Derivatives for Fused Ring Systems
Anthranilic acid (2-aminobenzoic acid) and its derivatives are versatile precursors for the synthesis of a wide array of fused heterocyclic systems, including those related to the benzodioxine family. core.ac.ukafjbs.com The presence of both an amino and a carboxylic acid group allows for a variety of cyclization strategies.
One notable application involves the synthesis of acridine (B1665455) derivatives, where N-(2,3-dihydro-1,4-benzodioxin-6-yl)anthranilic acid undergoes cyclodehydration in an acidic medium. nih.gov This reaction leads to the formation of a tetracyclic system with a dioxygenated ring fused to the acridine core. nih.gov
Furthermore, anthranilic acid derivatives can be used to construct benzoxazinones, which are structurally related to benzodioxines. For example, N-acylated anthranilic acids can be cyclized using various dehydrating agents to form 2-substituted-4H-3,1-benzoxazin-4-ones. nih.gov The choice of acylating agent and cyclizing agent allows for the introduction of diverse substituents onto the heterocyclic ring. nih.gov
Table 2: Synthesis of Fused Heterocycles from Anthranilic Acid Derivatives
| Anthranilic Acid Derivative | Reagent(s) | Product | Reference |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)anthranilic acid | Acidic media | Dioxinoacridine | nih.gov |
| Anthranilic acid | Benzoyl chloride, Triethylamine, Cyanuric chloride/DMF | 2-phenyl-4H-3,1-benzoxazin-4-one | nih.gov |
| Anthranilic acid | 4-Nitrobenzoyl chloride, Triethylamine, Cyanuric chloride/DMF | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | nih.gov |
| Anthranilic acid | 4-Bromobenzoyl chloride, Triethylamine, Cyanuric chloride/DMF | 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | nih.gov |
Ring Closure Reactions of 1,3-Diols in Benzodioxine Synthesis
The formation of the 1,3-dioxane (B1201747) ring, a key feature of this compound, can be effectively achieved through the ring closure of 1,3-diol precursors. This strategy is fundamental in building the heterocyclic portion of the benzodioxine scaffold.
A general and powerful method for synthesizing 1,3-diols themselves is through a controlled, radical-mediated C-H functionalization, which can then be followed by cyclization to form the desired 1,3-dioxane ring. nih.govgoogle.com For instance, alcohols can be converted to their corresponding trifluoroethyl carbamates, which then undergo a Hofmann-Löffler-Freytag type reaction, followed by cyclization and hydrolysis to yield the 1,3-diol. nih.gov These diols are then suitable substrates for cyclization to form the 1,3-dioxane ring.
The cyclization of a 1,3-diol with a suitable carbonyl compound or its equivalent is a common method for forming the 1,3-dioxane ring. For example, the reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of a 1,3-dioxane. researchgate.net This approach is widely used for the protection of 1,3-diols but is equally applicable to the synthesis of the 1,3-dioxane ring system within more complex molecules. researchgate.net
In the context of benzodioxane synthesis, palladium-catalyzed intramolecular C-O coupling of 2-(2-halophenoxy)propane-1,3-diols has been developed as a highly enantioselective method for producing 2-hydroxymethyl-1,4-benzodioxanes. acs.org This desymmetrization strategy provides efficient access to chiral benzodioxane derivatives. acs.orgrsc.org
Table 3: Synthesis of 1,3-Dioxane Systems from 1,3-Diols
| 1,3-Diol Precursor | Reaction Type | Product | Reference |
| Alcohol | Radical-mediated C-H functionalization, cyclization, hydrolysis | 1,3-Diol | nih.govgoogle.com |
| 1,3-Diol | Acid-catalyzed reaction with aldehyde/ketone | 1,3-Dioxane | researchgate.net |
| 2-(2-halophenoxy)propane-1,3-diol | Pd-catalyzed intramolecular C-O coupling | 2-Hydroxymethyl-1,4-benzodioxane | acs.org |
Derivatization of Existing this compound Skeletons
Once the core this compound skeleton is in place, further functionalization can be achieved through various chemical transformations. This allows for the synthesis of a diverse library of derivatives with potentially unique properties.
One approach involves the modification of substituents already present on the benzodioxine ring. For example, a ketone functionality within the ring system can be a handle for further reactions. vulcanchem.com While specific examples for this compound are not extensively detailed in the provided context, general organic chemistry principles suggest that a ketone could undergo reactions such as reduction to an alcohol, or reaction with Grignard reagents to introduce new carbon substituents.
Another strategy is the functionalization of the aromatic portion of the benzodioxine ring system. Electrophilic aromatic substitution reactions could potentially be employed to introduce groups such as nitro, halogen, or acyl groups, provided the existing substituents on the ring direct the incoming electrophile to the desired position.
Furthermore, if the this compound skeleton contains other reactive functional groups, these can be targeted for derivatization. For example, an amino group could be acylated or alkylated, and a hydroxyl group could be etherified or esterified. The synthesis of 1,3,4-thiadiazole-fused- nih.govvulcanchem.comdntb.gov.ua-thiadiazoles incorporating a 1,4-benzodioxine moiety showcases the derivatization of a pre-formed benzodioxine structure. frontiersin.org In this work, 2-formyl-1,4-benzodioxine is used as a starting material for a multi-step synthesis to create more complex, fused heterocyclic systems. frontiersin.org
Chemical Reactivity and Transformation Studies of Hexahydro 4h 1,3 Benzodioxine
Mechanistic Investigations of Reaction Pathways
The reaction pathways of hexahydro-4H-1,3-benzodioxine and related 1,3-dioxanes are primarily dictated by the stability of key intermediates. Acid-catalyzed cleavage, a fundamental reaction of this class of compounds, proceeds through a well-established mechanism. The rate-determining step involves the formation of an oxocarbonium ion, highlighting the electronic nature of the reaction mechanism. acs.org This intermediate's stability is crucial in determining the reaction's facility and regioselectivity.
In more complex transformations, such as rearrangements initiated by the Vilsmeier-Haack reagent, the reaction is believed to be triggered by an electrophilic attack, leading to a recyclization process. scirp.org This suggests that under specific conditions, the seemingly stable saturated ring system can be activated to undergo profound structural changes.
Interactions with Diverse Chemical Reagents and Catalytic Systems
The reactivity of this compound towards various reagents is a critical aspect of its chemical profile. These interactions range from cleavage of the acetal (B89532) linkage to substitutions on the carbocyclic ring.
Reactivity Toward Nucleophilic Species
Generally, cyclic acetals like this compound are stable towards many nucleophiles and bases. organic-chemistry.org However, the acetal linkage can be cleaved under forcing conditions or with specific reagents. For instance, the formation of benzodioxanes from nucleophilic catechols and electrophilic partners suggests that the reverse reaction, a nucleophilic ring-opening, is mechanistically plausible. nih.gov
Reactions with strong nucleophiles such as organometallic reagents can lead to ring-opening. For example, the reduction of related 1,3-dioxanes can be achieved using hydride reagents like lithium aluminum hydride in the presence of a Lewis acid. google.com The reaction of N-phenylquinoxalin-2-amine with methylmagnesium chloride resulted in the formation of 3-methyl-N-phenylquinoxalin-2-amine in a 42% yield, showcasing the potential for nucleophilic addition to related heterocyclic systems. mdpi.com
Table 1: Examples of Nucleophilic Reactions on Related Heterocyclic Systems
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| N-phenylquinoxalin-2-amine | Me-MgCl | 3-methyl-N-phenylquinoxalin-2-amine | 42 | mdpi.com |
| 2-(2-phenylethynyl)quinoxaline | n-BuLi | 3-butyl-2-(2-phenylethynyl)quinoxaline | 56 | mdpi.com |
Acid-Catalyzed Reactions and Their Selectivity
Acid-catalyzed reactions are the most characteristic transformations of 1,3-dioxanes. The cleavage of the acetal bond is readily achieved with various Brønsted and Lewis acids. wikipedia.org The stability of the 1,3-dioxane (B1201747) ring is generally greater than that of the corresponding 1,3-dioxolane, leading to slower cleavage rates under acidic conditions. acs.orggoogle.com
The selectivity of the cleavage can be influenced by the substitution pattern on the ring and the reaction conditions. For instance, the acid-catalyzed hydrolysis of a benzaldehyde (B42025) acetal with a protected 1,3,5-trihydroxypentyl side chain using p-toluenesulfonic acid in a mixture of methanol (B129727) and water led to the cleavage of the 1,3-dioxane ring to afford the corresponding diols in yields of up to 87%. ijpcbs.com
Table 2: Conditions for Acid-Catalyzed Cleavage of 1,3-Dioxane Derivatives
| Substrate | Acid Catalyst | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde acetal of a protected 1,3,5-trihydroxypentyl-substituted phenyl ring | p-Toluenesulfonic acid | Methanol/Water (4:1) | Diol | 87 | ijpcbs.com |
| Acetophenone ketal of a protected 1,3,5-trihydroxypentyl-substituted phenyl ring | p-Toluenesulfonic acid | Methanol/Water (4:1) | Diol | 55 | ijpcbs.com |
Azo Coupling Reactions at Specific Ring Positions
Azo coupling reactions involve the electrophilic attack of a diazonium salt on an electron-rich substrate. rsc.org While typically associated with activated aromatic systems, there is evidence to suggest that under certain conditions, even saturated rings can undergo such reactions. For example, the azo coupling of 2-methyl-2,3,5,6,7,8-hexahydro-4H-1,3-benzoxazin-4-one with diazonium salts in an acidic medium resulted in the formation of arylhydrazones at the C-8 position. scirp.orgresearchgate.net This indicates that the saturated portion of the this compound ring system could potentially be functionalized via electrophilic substitution, although direct examples for this specific compound are scarce. The reaction is highly dependent on the pH, with mildly acidic or neutral conditions generally being optimal for the coupling to occur. researchgate.net
Ring Rearrangements and Scaffolding Transformations of Benzodioxines
The this compound scaffold can undergo significant structural transformations, leading to the formation of other heterocyclic systems. A notable example is the rearrangement of 1,3-benzodioxin-4-ones in the presence of the Vilsmeier-Haack reagent (POCl₃/DMF) to form a xanthene backbone. scirp.orgresearchgate.net This reaction proceeds through a proposed electrophilic triggered recyclization, demonstrating a profound skeletal reorganization. scirp.org
Furthermore, under mass spectrometric conditions, nitro-substituted 1,3-benzodioxins have been observed to undergo a retro-Diels-Alder reaction, which constitutes another form of ring transformation. doi.org These rearrangements highlight the potential of the benzodioxine core as a precursor for the synthesis of more complex polycyclic structures.
Advanced Spectroscopic Characterization and Elucidation of Hexahydro 4h 1,3 Benzodioxine Molecular Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed and verified NMR data for Hexahydro-4H-1,3-benzodioxine is not available in the public domain. The expected spectra would provide key information on the molecule's stereochemistry, arising from the fusion of the cyclohexane (B81311) and 1,3-dioxane (B1201747) rings.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
No reliable, experimentally verified ¹H-NMR spectrum for this compound could be located. A complete analysis would require the assignment of signals for the protons on the cyclohexane ring and the methylene (B1212753) protons of the dioxane ring, with their chemical shifts and coupling constants being crucial for determining the cis or trans configuration of the ring junction.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Similarly, a verified ¹³C-NMR spectrum is not available. Such a spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms of the molecule, assuming an asymmetric structure. The chemical shifts would confirm the presence of the acetal (B89532) carbon and the saturated aliphatic carbons of the cyclohexane ring.
Advanced Two-Dimensional NMR Techniques
Information regarding the application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of this compound is absent from the reviewed literature. These advanced methods would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
While the theoretical mass of this compound can be calculated, specific experimental mass spectrometry data is scarce and often misattributed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification
No specific GC-MS data, including retention times and detailed fragmentation patterns for this compound, could be found. Analysis of related compounds suggests that fragmentation would likely involve the cleavage of the dioxane ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is no published High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass of this compound (C₈H₁₄O₂), which has a calculated monoisotopic mass of 142.0994 Da. The available HRMS data in some databases is for a ketone derivative, which has a different molecular formula and mass.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes.
The structure of this compound is a saturated bicyclic system, composed of a cyclohexane ring fused to a 1,3-dioxane ring. Its primary functional groups are aliphatic C-H bonds and the C-O-C ether linkages of the acetal group.
The IR spectrum of this compound is expected to be relatively simple, dominated by absorptions corresponding to these groups.
C-H Stretching: The molecule contains numerous sp³ hybridized C-H bonds in both the cyclohexane and dioxane rings. These typically produce strong absorption bands in the 2850-3000 cm⁻¹ region. libretexts.org
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups are expected to appear in the 1450-1470 cm⁻¹ range. libretexts.org
C-O Stretching: The most diagnostic feature for the 1,3-dioxane ring is the strong C-O stretching vibrations. Ether and acetal linkages typically show strong, characteristic bands in the 1050-1260 cm⁻¹ region of the spectrum. libretexts.org The asymmetric and symmetric stretches of the C-O-C system are prominent in this "fingerprint region."
In substituted derivatives of this compound, additional bands corresponding to the specific functional groups will be present. For instance, in ketone derivatives such as 4a-methyl-6,7,8,8a-tetrahydro-5H-benzo[d]dioxin-4-one, a very strong absorption band for the carbonyl group (C=O) stretch is observed around 1740 cm⁻¹. vulcanchem.com Similarly, the introduction of hydroxyl (-OH) or amide (-NH) groups would result in characteristic broad or sharp stretching bands in the higher frequency region (typically 3200-3600 cm⁻¹). scirp.orgscirp.org
The table below summarizes the expected key IR absorption frequencies for the parent compound, this compound.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 3000 | Strong |
| C-H Bend (Scissoring) | Methylene (CH₂) | 1450 - 1470 | Medium |
| C-O-C Stretch | Acetal/Ether | 1050 - 1260 | Strong |
This table is generated based on established data for the specified functional groups. libretexts.org
Other Spectroscopic Methods in this compound Characterization
While IR spectroscopy is excellent for functional group identification, a combination of other spectroscopic techniques is necessary for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR: For this compound, the ¹H NMR spectrum would show a series of multiplets in the upfield region (typically 1.0-4.5 ppm) corresponding to the aliphatic protons of the cyclohexane ring. The protons on the methylene group situated between the two oxygen atoms of the dioxane ring (O-CH₂-O) are expected to be the most deshielded due to the electronegativity of the adjacent oxygens, likely appearing as a distinct signal further downfield compared to other methylene protons. In related 1,4-benzodioxane (B1196944) derivatives, these protons appear as multiplets between 4.25 and 4.30 ppm. scirp.org The protons on the carbons adjacent to a single oxygen (C-CH₂-O) would resonate at an intermediate chemical shift.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the O-C-O acetal group would be the most downfield signal among the sp³ carbons due to the influence of two oxygen atoms. The carbons of the cyclohexane ring would appear in the typical aliphatic region (20-50 ppm). In studies of related 1,4-benzodioxane derivatives, the sp³ carbons of the dioxane ring appear around 64 ppm. scirp.orgscirp.org
The following tables outline the anticipated chemical shift ranges for this compound.
Table of Predicted ¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexane Protons (CH₂) | 1.0 - 2.0 |
| C-H ₂-O Protons | 3.5 - 4.2 |
This table is generated based on standard chemical shift values and data from analogous structures. scirp.orgscirp.org
Table of Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexane Carbons (CH₂) | 20 - 40 |
| C H₂-O Carbons | 60 - 70 |
This table is generated based on standard chemical shift values and data from analogous structures. scirp.orgscirp.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. For this compound (C₈H₁₄O₂), the molecular weight is 142.20 g/mol . chemspider.com
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z = 142. The fragmentation would likely proceed via cleavage of the C-O bonds and fragmentation of the cyclohexane ring, which is a common pathway for cyclic ethers and alkanes. aip.org Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combined technique for identifying such compounds in mixtures, as demonstrated by the identification of 2-tert-butyl hexahydro-4H-1,3-benzodioxin-4-one in a polyherbal formulation. impactfactor.org High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. scirp.orgscirp.org
Computational Chemistry and Theoretical Investigations of Hexahydro 4h 1,3 Benzodioxine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of a molecule's electronic structure. These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which in turn dictate the molecule's reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org
For Hexahydro-4H-1,3-benzodioxine, the presence of lone pairs on the oxygen atoms would significantly influence the character of the HOMO, making these regions potential sites for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the saturated ring system.
While specific calculated values for this compound are not readily found, analysis of related heterocyclic compounds provides a reference. For instance, computational studies on other non-aromatic heterocyclic systems are frequently used to determine their reactivity profiles. materialsciencejournal.org A typical FMO analysis would yield the energy values for these orbitals, as shown in the illustrative data table below for a generic heterocyclic compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | 1.20 |
| HOMO-LUMO Gap (ΔE) | 7.70 |
This table is illustrative and does not represent actual calculated data for this compound.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It maps the calculated electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of near-zero or intermediate potential.
For this compound, an MEP map would be expected to show significant negative potential (red) around the two oxygen atoms of the dioxine ring, owing to their high electronegativity and lone pairs of electrons. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atoms of the cyclohexane (B81311) and methylene (B1212753) bridge would exhibit positive potential (blue), marking them as potential sites for interaction with nucleophiles. Such analyses are crucial for understanding intermolecular interactions. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Conformational Analysis and Potential Energy Surface Exploration
The non-planar and saturated rings of this compound mean it can exist in various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of its torsional angles to identify stable, low-energy conformers and the energy barriers between them.
The cyclohexane ring typically adopts a stable "chair" conformation to minimize angular and steric strain. The 1,3-dioxane (B1201747) ring also prefers a chair conformation. The fusion of these two rings in this compound can result in cis and trans isomers, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons. Each of these isomers will have a unique set of possible conformations with different energies.
A computational exploration of the potential energy surface would identify the most stable conformer (the global minimum) and other low-energy conformers (local minima). This analysis is vital for understanding how the molecule's three-dimensional shape influences its physical properties and biological interactions.
Thermochemical Property Predictions
Computational methods can predict key thermochemical properties that describe the stability and energy of a molecule.
The standard heat of formation (ΔHof) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability. A lower or more negative ΔHof indicates greater stability.
While specific ΔHof calculations for this compound are not available in the surveyed literature, data for the related aromatic compound, 4H-1,3-benzodioxin, have been calculated. Using the Joback method, its gas-phase enthalpy of formation (ΔfH°gas) was predicted to be -160.41 kJ/mol. chemeo.com A study on derivatives of 4H-1,3-benzodioxin-4-one using the semi-empirical PM3 method also reported calculated heats of formation to assess relative stability. researchgate.net Similar computational methods could be applied to determine the ΔHof for this compound.
| Compound | Property | Calculated Value (kcal/mol) | Method | Source |
|---|---|---|---|---|
| 2-(4-bromophenyl)-4H-1,3-benzodioxin-4-one | Heat of Formation (ΔHof) | -69.31 | PM3 | researchgate.net |
| Derivative 2 | Heat of Formation (ΔHof) | -39.75 | PM3 | researchgate.net |
| Derivative 3 | Heat of Formation (ΔHof) | -50.59 | PM3 | researchgate.net |
This table presents data for derivatives of 4H-1,3-benzodioxin-4-one to illustrate the application of computational methods for determining thermochemical properties. researchgate.net
Binding energy (ΔEb) in this context typically refers to the energy required to dissociate a molecule into its constituent atoms. It is a direct measure of the strength of the chemical bonds within the molecule. A higher total binding energy signifies a more stable molecular structure. Computational chemistry calculates this by subtracting the sum of the energies of the individual atoms from the total energy of the optimized molecule.
For a series of related compounds, comparing their binding energies can reveal trends in stability. For example, a study on derivatives of 4H-1,3-benzodioxin-4-one calculated binding energies using the PM3 method to compare the stability of the parent compound to its derivatives. researchgate.net Such an assessment for different conformers or isomers of this compound would provide valuable information on their relative stabilities.
Standard Heat of Formation (ΔHof) Calculations
Theoretical Prediction of Spectroscopic Signatures
Computational methods are powerful tools for predicting the spectroscopic characteristics of molecules like this compound. These predictions are vital for interpreting experimental data and for the structural elucidation of new derivatives.
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of this compound can be theoretically predicted using DFT calculations. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger). tau.ac.ilresearchgate.net The computed frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, providing excellent agreement with experimental spectra. For the related 1,3-dioxane, computational studies have detailed the expected vibrational modes, which would be analogous in this compound, including C-H stretching, C-O stretching, and various bending and deformation modes of the fused ring system. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. tau.ac.il These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can predict the chemical shifts with a high degree of accuracy. For this compound, theoretical predictions would need to account for the different stereoisomers (cis and trans), as the chemical shifts of the protons and carbons would be highly dependent on their spatial orientation within the chair or twist-boat conformations of the dioxane ring. cdnsciencepub.com
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Hexahydro-1,3-benzodioxane Moiety (based on analogous structures) This table is for illustrative purposes, showing the type of data obtained from theoretical predictions. Actual values for this compound would require specific calculations.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C4 | 65-70 |
| C2 | 90-95 |
| C8a | 30-35 |
| H4 (axial) | 3.5-4.0 |
| H4 (equatorial) | 4.0-4.5 |
| H2 (axial) | 4.8-5.2 |
| H2 (equatorial) | 4.9-5.3 |
Chiroptical Spectroscopy (VCD and ECD)
For chiral derivatives of this compound, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable for determining the absolute configuration. Theoretical calculations are essential for interpreting these spectra. By computing the VCD and ECD spectra for a specific enantiomer, a direct comparison with the experimental spectrum can be made, allowing for an unambiguous assignment of stereochemistry. unibs.itrsc.org Studies on related chiral 1,3-dioxane systems have demonstrated that DFT calculations can accurately reproduce the sign and intensity patterns of VCD spectra, making it a reliable tool for stereochemical analysis. acs.org
In Silico Modeling of Chemical Interactions and Mechanisms
In silico modeling provides a virtual laboratory to explore the chemical reactivity and intermolecular interactions of this compound. These models are crucial for understanding reaction mechanisms and for designing new molecules with specific properties.
Conformational Analysis
The flexible six-membered dioxane ring in this compound can adopt several conformations, such as chair and twist-boat forms. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netacs.org This analysis is fundamental, as the reactivity and biological activity of the molecule are often dependent on its three-dimensional shape. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. researchgate.net The fusion of the cyclohexane ring in this compound will influence the conformational preferences, which can be precisely modeled.
Molecular Docking and Structure-Activity Relationship (SAR)
In the context of medicinal chemistry, derivatives of benzodioxanes are often investigated for their biological activity. nih.govmdpi.com In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov By modeling the interactions of this compound derivatives with a biological target, researchers can gain insights into the key binding interactions and guide the synthesis of more potent compounds. These docking studies, combined with quantitative structure-activity relationship (QSAR) models, help in understanding how structural modifications affect the biological activity of a series of compounds. acsmedchem.org
Reaction Mechanism Studies
Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the regioselective ring-opening of 1,3-dioxane acetals is a synthetically important transformation. researchgate.net DFT calculations can be used to map the potential energy surface of such reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its selectivity. aablocks.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Dioxane |
| 1,4-Benzodioxan |
| Tetramethylsilane |
| 1,3-Benzodioxan |
Environmental Fate and Degradation Mechanisms of Hexahydro 4h 1,3 Benzodioxine
Biodegradation Pathways and Environmental Persistence Studies
Persistence in the environment is a key factor in assessing the long-term impact of a chemical. Studies on closely related compounds indicate that substances in this chemical family are persistent and not readily broken down by microorganisms.
Assessment of Ready Biodegradability in Aqueous Environments
The ready biodegradability of Hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin has been evaluated in aqueous environments using standardized testing protocols. According to an assessment by Australian authorities, this chemical is classified as persistent.
Two separate studies following the OECD 301D guideline were conducted to assess its degradation. In one study, the chemical showed 23% degradation over 28 days, which increased slightly to 27% after 60 days. A second OECD 301D study reported 17.15% degradation within 28 days. In both instances, the compound failed to meet the 10-day window criterion required to be classified as readily biodegradable. These findings collectively indicate that the chemical is not easily degraded in aquatic environments and is considered persistent.
Assessment of Ready Biodegradability for Hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin
| Study Type | Duration (days) | Degradation (%) | Conclusion |
|---|---|---|---|
| OECD 301D Study 1 | 28 | 23% | Not Readily Biodegradable |
| OECD 301D Study 1 | 60 | 27% | |
| OECD 301D Study 2 | 28 | 17.15% |
Bioaccumulation Potential and Environmental Distribution
Bioaccumulation refers to the accumulation of substances in an organism. The potential for a chemical to bioaccumulate is often estimated using its partitioning behavior between octanol (B41247) and water.
Investigation of Bioaccumulation Factors and Partitioning Behavior
For the related compound Hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin, no specific bioaccumulation studies were provided in the assessed reports. However, its potential for bioaccumulation is considered low based on its experimental octanol-water partition coefficient (log KOW). The measured log KOW is 3.65, which is below the general threshold of 4.2 often used to identify substances with a potential for bioaccumulation. Based on this, the chemical is categorized as "Not Bioaccumulative (Not B)".
Physicochemical Properties and Bioaccumulation Potential of Hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin
| Parameter | Value | Significance |
|---|---|---|
| Log KOW | 3.65 (experimental) | Indicates low potential for bioaccumulation. |
| Bioaccumulation Classification | Not Bioaccumulative (Not B) | Based on the log KOW value being below the threshold of 4.2. |
Modeling of Environmental Mobility and Distribution in Different Compartments
The environmental mobility of Hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin has been considered in environmental risk assessments. While specific studies on its partitioning in different environmental compartments were not available, it is treated as being mobile in the environment as a worst-case scenario for risk assessment purposes. The primary routes of release are expected to be to sewers and the air, stemming from its use in various consumer products.
Analysis of Potential Environmental Release Scenarios
The potential for environmental release of Hexahydro-4-methyl-2-(phenylmethyl)-4H-1,3-benzodioxin is linked to its application as a fragrance ingredient. It is used in a wide array of products, including cosmetics and household cleaning agents. The main release scenarios involve:
Release to sewers: "Down-the-drain" release from the use of household and cosmetic products.
Release to air: Volatilization during the use of products such as fine fragrances and hairspray.
Significant environmental releases during the reformulation, transport, or storage of the chemical are not anticipated. The widespread use in consumer products is the primary pathway for its introduction into the environment.
Applications and Industrial Significance of Hexahydro 4h 1,3 Benzodioxine and Its Analogues
Role in Fragrance Chemistry and Flavor Formulation
Certain derivatives of hexahydro-4H-1,3-benzodioxine are utilized in the fragrance industry for their distinct olfactory properties. For example, 2-benzyl-4-methyl-hexahydro-benzo lookchem.comindustrialchemicals.gov.audioxine is noted for imparting a more natural and sweet water-lily note with a slight jasminic facet to fragrance compositions. google.com Another analogue, 4H-1,3-Benzodioxin, hexahydro-4-methyl-2-(phenylmethyl)-, is also used as a fragrance ingredient in a variety of cosmetic and household products. industrialchemicals.gov.au The IFRA Transparency List, which catalogues ingredients used in fragrance mixtures, includes compounds like 4H-1,3-Benzodioxin, hexahydro-4-methyl-2-(phenylmethyl)-. ifrafragrance.org The stability and specific odor profiles of these compounds make them valuable components in creating scents for perfumes, colognes, and personal care items. google.com
Applications in Materials Science
The structural characteristics of this compound and its analogues make them suitable for applications in materials science, where specific physical and thermal properties are required.
Development of Heat-Resistant Materials
While specific data on this compound is limited in this context, the broader class of benzodioxins is explored for creating robust materials. The stability inherent in the fused ring system can contribute to the thermal resilience of polymers and other materials incorporating this scaffold.
Integration in Electronic Materials Development
The development of materials with specific dielectric properties is crucial for the electronics industry. While direct applications of this compound in electronic materials are not widely documented, related heterocyclic compounds are investigated for such purposes. The structural motifs found in benzodioxanes are part of ongoing research in materials science. sigmaaldrich.com
Utilization as Precursors and Building Blocks in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. lookchem.com Its structure can be a key component in the creation of various organic compounds. For instance, the synthesis of 6-bromo-2,2-dimethyl-4H-1,3-benzodioxin has been documented as a step in the total synthesis of other complex molecules. soton.ac.uk The related 1,4-benzodioxane (B1196944) structure is a key substructure in numerous biologically active compounds and is used in the synthesis of pharmaceuticals. mdpi.comresearchgate.net The synthesis of the tricyclic ring system, 1,2,3,4,4a,10a-hexahydropyrido[3,4-b] lookchem.comlookchem.combenzodioxin, further illustrates the utility of the benzodioxin framework in creating novel molecular architectures. rsc.org
Structural Contributions in Agrochemical Development
The benzodioxine and related heterocyclic structures are of interest in the development of new agrochemicals. For example, certain oxadiazine derivatives are investigated for their potential as fungicides for crop protection. google.comgoogle.com While direct application of this compound in commercial agrochemicals is not prominent, its structural elements are relevant to the design of new active ingredients. lookchem.com
Broader Industrial Chemical Processes and Product Development
The industrial significance of this compound and its analogues extends to their role in various chemical processes. They are considered intermediates in the production of specialty chemicals. lookchem.com The synthesis and reactions of benzodioxanes are part of the broader landscape of industrial organic chemistry. For instance, innovative and greener synthesis pathways to benzodioxanes are being developed, highlighting their continued importance. rsc.org
Future Directions and Emerging Research Avenues for Hexahydro 4h 1,3 Benzodioxine
Advanced Synthetic Strategies for Novel Hexahydro-4H-1,3-benzodioxine Architectures
The development of new and efficient synthetic methodologies is fundamental to expanding the chemical space of this compound derivatives. Current research efforts are focused on overcoming existing limitations, such as low yields and inadequate stereochemical control. vulcanchem.com Future strategies will likely incorporate a variety of modern synthetic techniques:
Asymmetric Catalysis : To address the challenge of stereochemical control, the use of chiral auxiliaries and organocatalysts is a promising future direction. vulcanchem.com These methods will enable the enantioselective synthesis of specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.
Multicomponent and Domino Reactions : The efficiency of synthesis can be significantly enhanced by employing multicomponent reactions (MCRs) and domino (cascade) procedures. frontiersin.org These approaches allow for the construction of complex molecular architectures in a single step from simple precursors, reducing waste and improving atom economy. frontiersin.org
Transition-Metal Catalysis : Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) have been transformative for the synthesis of complex heterocyclic systems and can be adapted for the functionalization of the this compound core. ijarst.in
Energy-Enhanced Synthesis : The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields for heterocyclic compounds. numberanalytics.comijpsjournal.com These energy-efficient techniques are part of a broader move towards more sustainable chemical production. ijpsjournal.com
Novel Rearrangements : The exploration of unique chemical transformations, such as the Vilsmeier-Haack reagent-induced rearrangement of 1,3-benzodioxin-4-ones to form xanthene derivatives, opens up pathways to entirely new classes of compounds derived from the benzodioxine scaffold. researchgate.net
Deeper Mechanistic Understanding of Chemical Reactivity and Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing reactions and designing new ones. Future research will leverage a combination of computational and experimental techniques to gain deeper insights.
Computational Modeling : Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and intermediates. numberanalytics.comnumberanalytics.com These computational studies can elucidate the electronic and steric factors that control reactivity and selectivity, guiding the rational design of experiments. vulcanchem.comnumberanalytics.com
Advanced Spectroscopic Analysis : The detailed characterization of reactants, intermediates, and products using advanced spectroscopic methods is crucial. Techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (MS), and X-ray crystallography provide definitive structural information that is vital for confirming reaction outcomes and understanding mechanisms. vulcanchem.comnumberanalytics.com For instance, understanding the mechanism of electrophilic triggered recyclization reactions can lead to the predictable synthesis of complex polycyclic systems. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and discovery. rsc.org For the this compound scaffold, these computational tools offer unprecedented opportunities to accelerate research and development. numberanalytics.comrsc.org
Property Prediction : ML models can be trained on existing chemical data to predict a wide range of properties for novel this compound derivatives, including their reactivity, stability, solubility, and potential biological activity. numberanalytics.comnumberanalytics.com This allows for the rapid in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.
De Novo Design : AI algorithms can design entirely new this compound-based structures with specific, desired properties. numberanalytics.com These tools can explore unconventional chemical space, potentially leading to the discovery of molecules with unique functions that might be missed by human intuition alone. rsc.org
Synthesis Planning and Optimization : Retrosynthesis AI can propose viable and efficient synthetic routes to target molecules, a task that has traditionally been a significant bottleneck. numberanalytics.commit.edu Furthermore, ML can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and purity, reducing the experimental effort required. rsc.org The synergy between AI-driven prediction and automated synthesis platforms represents a powerful paradigm for future chemical discovery. rsc.orgmit.edu
| AI/ML Application Area | Description | Potential Impact on this compound Research |
| Property Prediction | Using algorithms to forecast molecular characteristics like reactivity, stability, and bioactivity. numberanalytics.comnumberanalytics.com | Rapidly screen virtual libraries to identify derivatives with high potential for specific applications. |
| Synthesis Planning | AI-driven retrosynthesis to identify efficient and cost-effective reaction pathways. numberanalytics.commit.edu | Accelerate the synthesis of complex target molecules and reduce reliance on trial-and-error experimentation. |
| Reaction Optimization | ML models predict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. rsc.org | Improve the efficiency and sustainability of synthetic routes, making them more viable for industrial scale-up. |
| De Novo Design | Generating novel molecular structures tailored to have specific desired properties. numberanalytics.com | Discover unconventional architectures with unique functionalities for materials science or therapeutic use. |
Comprehensive Environmental Life Cycle Assessment and Sustainable Practices
In line with the global shift towards green chemistry, future research on this compound must prioritize environmental sustainability. ijpsjournal.comnumberanalytics.com This involves both the adoption of greener synthetic methods and the comprehensive evaluation of the environmental impact of these compounds throughout their entire lifecycle.
Green Synthetic Practices : The principles of green chemistry will be central to future synthesis design. This includes the use of renewable feedstocks, such as those derived from biomass (e.g., lignin), and the replacement of hazardous reagents and solvents with environmentally benign alternatives like water or ionic liquids. ijarst.inijpsjournal.comdiva-portal.org Biocatalysis, which uses enzymes to perform chemical transformations under mild conditions, also presents a significant opportunity for sustainable synthesis. numberanalytics.com
| LCA Stage | Description | Key Considerations for this compound |
| Raw Material Acquisition | Extraction and processing of feedstocks. | Sourcing from renewable biomass (e.g., lignin) versus petrochemicals. researchgate.net |
| Manufacturing | Chemical synthesis, purification, and formulation. | Energy efficiency of reactions (e.g., microwave synthesis), choice of solvents and catalysts, waste generation. mdpi.comresearchgate.net |
| Use Phase | Application of the final product. | Durability, efficiency, and potential for release into the environment during use. |
| End-of-Life | Disposal, recycling, or degradation. | Biodegradability of the compound and its byproducts, potential for recycling. |
Exploration of Unconventional Industrial Applications
While much of the focus on benzodioxane derivatives has been in medicinal chemistry, the unique structural and electronic properties of the this compound scaffold make it a candidate for a range of unconventional industrial applications. semanticscholar.orgresearchgate.net
High-Energy-Density Materials : The stable benzodioxane ring system can serve as a scaffold for the introduction of multiple energetic functional groups (e.g., nitro groups). The synthesis of compounds like 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) demonstrates the potential of this class of molecules as promising high-energy-density materials for use in explosives or propellants. researchgate.net
Supramolecular Chemistry : Heterocyclic structures are valuable building blocks in supramolecular chemistry. Analogous to how 1,3,5-oxadiazine derivatives have been used to create "molecular clips," the this compound core could be functionalized to create host molecules for molecular recognition, self-assembling materials, or components of molecular machines. biointerfaceresearch.com
Advanced Polymers and Materials : Incorporation of the rigid, three-dimensional this compound unit into polymer backbones could impart unique thermal, mechanical, and optical properties. This could lead to the development of novel performance plastics, resins, or functional coatings.
Q & A
Q. What are the standard methodologies for synthesizing Hexahydro-4H-1,3-benzodioxine, and how can database tools optimize these protocols?
- Methodological Answer : this compound synthesis typically employs cyclization reactions of diols with aldehydes or ketones under acidic conditions. For optimized protocols, researchers should consult databases like REAXYS or PubChem to identify precursor compatibility, solvent systems, and catalytic conditions. For example, one-step synthesis strategies (e.g., acid-catalyzed cyclization) can reduce side reactions and improve yields . Computational tools like BKMS_METABOLIC or PISTACHIO may predict reaction pathways and intermediate stability, enabling iterative refinement of experimental parameters .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C), FT-IR , and mass spectrometry (HRMS) for structural confirmation. Compare spectral data with reference values in PubChem or CAS Common Chemistry entries . For purity assessment, employ HPLC with UV detection (λ = 210–280 nm) or GC-MS to quantify impurities. Cross-referencing with thermal analysis (e.g., DSC for melting point) ensures consistency with reported physicochemical properties .
Advanced Research Questions
Q. How can contradictions in thermal stability data for this compound be resolved experimentally?
- Methodological Answer : Conflicting stability reports may arise from variations in sample preparation or analytical conditions. To resolve these:
- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition profiles.
- Compare results with PubChem -archived data, noting deviations in heating rates or sample mass .
- Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify overlooked variables (e.g., humidity, catalytic impurities) and redesign experiments to isolate contributing factors .
Q. What experimental strategies are recommended for evaluating this compound’s interactions with biological macromolecules?
- Methodological Answer :
- Molecular docking simulations : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- In vitro assays : Design dose-response studies (e.g., enzyme inhibition) with controls for solvent interference (DMSO ≤ 0.1%). Cross-reference toxicity thresholds from ECHA or GESTIS databases to ensure safety compliance .
Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer :
- Perform shake-flask solubility tests at standardized temperatures (e.g., 25°C) using HPLC-validated quantification.
- Compare results with PubChem datasets, accounting for solvent polarity (log P) and hydrogen-bonding capacity .
- Apply statistical outlier analysis (e.g., Grubbs’ test) to identify anomalous data points, then replicate experiments under identical conditions to verify reproducibility .
Key Considerations for Experimental Design
- Safety Protocols : Use NIOSH-approved respirators (P95/P99) and chemical-resistant gloves during handling, as per GHS guidelines .
- Data Validation : Cross-check experimental results against authoritative databases (e.g., PubChem, REAXYS) to mitigate reporting biases .
- Contradiction Management : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize variables impacting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
